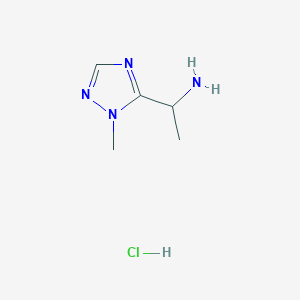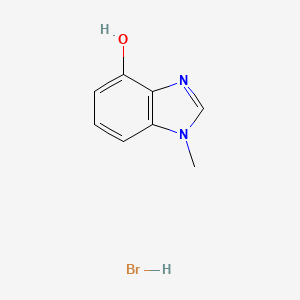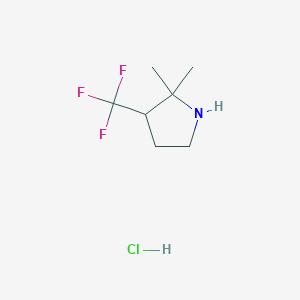
1-(2-Phenoxyethyl)piperazine dimethanesulfonate
Vue d'ensemble
Description
1-(2-Phenoxyethyl)piperazine dimethanesulfonate (PPDMS) is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.46 g/mol. PPDMS has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mécanisme D'action
1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to act as a potent inhibitor of the Na+/H+ exchanger (NHE), which is an important regulator of intracellular pH. NHE plays a crucial role in various biological processes, including cell growth, survival, and migration. By inhibiting NHE, 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to have various effects on different biological systems.
Biochemical and Physiological Effects
1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in cancer cells. 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has also been found to have cardioprotective effects and to improve cardiovascular function in animal models. In addition, 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Phenoxyethyl)piperazine dimethanesulfonate has several advantages for use in lab experiments. It is a well-established compound, and its synthesis method is well documented. 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has also been found to have various effects on different biological systems, making it a valuable tool for researchers. However, 1-(2-Phenoxyethyl)piperazine dimethanesulfonate also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 1-(2-Phenoxyethyl)piperazine dimethanesulfonate. One direction is to study its effects on different types of cancer cells and to identify the underlying mechanisms. Another direction is to investigate its potential use as a therapeutic agent for cardiovascular diseases. Additionally, further studies are needed to determine the optimal concentration and duration of exposure to 1-(2-Phenoxyethyl)piperazine dimethanesulfonate for different cell types and experimental conditions.
Conclusion
In conclusion, 1-(2-Phenoxyethyl)piperazine dimethanesulfonate is a valuable tool for scientific research. It has been found to have various biochemical and physiological effects, making it a useful compound for studying different biological systems. While 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has some limitations, its advantages make it a promising compound for future research.
Applications De Recherche Scientifique
1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been used in scientific research as a tool to study the effects of different compounds on various biological processes. It has been used in studies related to neuroscience, cardiovascular physiology, and cancer research, among others. 1-(2-Phenoxyethyl)piperazine dimethanesulfonate has been found to have various effects on different biological systems, making it a valuable tool for researchers.
Propriétés
IUPAC Name |
methanesulfonic acid;1-(2-phenoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2CH4O3S/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;2*1-5(2,3)4/h1-5,13H,6-11H2;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHONYLHJYDJHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1)CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1432027.png)
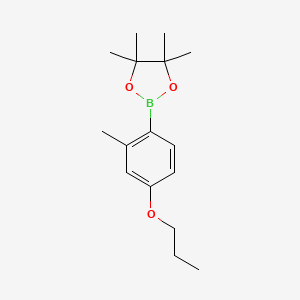
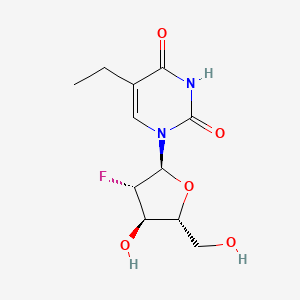
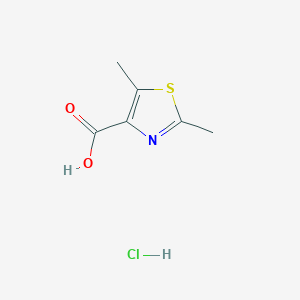
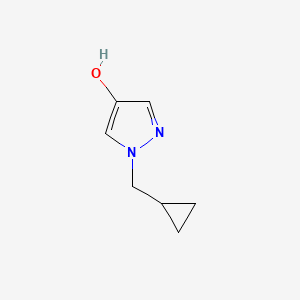
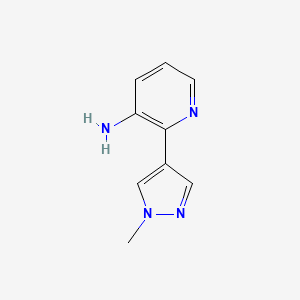
![Methyl 2-[3-(methylamino)oxolan-3-yl]acetate hydrochloride](/img/structure/B1432038.png)
![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1432041.png)


